molecular formula C10H20O10P2 B14748574 Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate CAS No. 2901-37-3

Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate

Katalognummer: B14748574
CAS-Nummer: 2901-37-3
Molekulargewicht: 362.21 g/mol
InChI-Schlüssel: SRALCDHBBJBQNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C10H20O10P2 and a molecular weight of 362.207 g/mol . This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a butanedioate backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

The synthesis of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphorylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.

Analyse Chemischer Reaktionen

Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in phosphorus metabolism. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial for various biochemical functions .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate can be compared with other similar compounds such as:

    Dimethyl 2,3-bis(dichlorophosphoryl)butanedioate: This compound has dichlorophosphoryl groups instead of dimethoxyphosphoryl groups, leading to different reactivity and applications.

    Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate:

The uniqueness of this compound lies in its specific reactivity and versatility in various chemical and biochemical applications.

Eigenschaften

CAS-Nummer

2901-37-3

Molekularformel

C10H20O10P2

Molekulargewicht

362.21 g/mol

IUPAC-Name

dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate

InChI

InChI=1S/C10H20O10P2/c1-15-9(11)7(21(13,17-3)18-4)8(10(12)16-2)22(14,19-5)20-6/h7-8H,1-6H3

InChI-Schlüssel

SRALCDHBBJBQNR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C(C(=O)OC)P(=O)(OC)OC)P(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.